N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that features a furan ring, a hydroxyethyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the furan-3-yl and trifluoromethoxyphenyl precursors. The key steps include:
Preparation of Furan-3-yl Precursor: This involves the synthesis of furan derivatives, which can be achieved through various methods such as the Paal-Knorr synthesis or the use of acetylene derivatives.
Preparation of Trifluoromethoxyphenyl Precursor:
Coupling Reaction: The final step involves the coupling of the furan-3-yl and trifluoromethoxyphenyl precursors with oxalamide under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylates.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylates, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and trifluoromethoxyphenyl group can interact with enzymes and receptors, leading to various biological effects. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and trifluoromethoxyphenyl compounds, such as:
Furan-3-carboxylates: These compounds have similar structural features and undergo similar reactions.
Trifluoromethoxyphenyl derivatives: These compounds share the trifluoromethoxy group and have similar chemical properties.
Uniqueness
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the furan ring and the trifluoromethoxyphenyl group allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O5/c16-15(17,18)25-11-3-1-10(2-4-11)20-14(23)13(22)19-7-12(21)9-5-6-24-8-9/h1-6,8,12,21H,7H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZUBNFCTDNBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC(C2=COC=C2)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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